

A Comprehensive Technical Guide to 4,4'-Bis(4-aminophenoxy)biphenyl (BAPB)

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Compound of Interest

Compound Name: 4,4'-Bis(4-aminophenoxy)biphenyl

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For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Bis(4-aminophenoxy)biphenyl (BAPB) is an aromatic diamine monomer that serves as a critical building block for high-performance polyimides. These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, leading to their use in advanced materials for electronics and aerospace. Beyond its role in materials science, BAPB has been identified as a potent inhibitor of key receptor tyrosine kinases involved in angiogenesis, namely Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Angiopoietin receptor (Tie-2), suggesting its potential as a scaffold for the development of novel anti-cancer therapeutics. Furthermore, polyimides derived from BAPB exhibit excellent biocompatibility, opening avenues for their application in biomedical devices and tissue engineering. This guide provides an in-depth overview of BAPB, including its chemical and physical properties, detailed synthesis protocols, and its emerging role in drug development.

Core Properties of 4,4'-Bis(4-aminophenoxy)biphenyl

BAPB is a white to pale reddish-grey crystalline powder. Its rigid biphenyl core and flexible phenyl ether bridges contribute to the unique properties of the polymers derived from it.

Quantitative Data Summary

The key physicochemical properties of BAPB are summarized in the table below for quick reference.

Property	Value	Reference(s)
Chemical Formula	C ₂₄ H ₂₀ N ₂ O ₂	[1][2][3]
Molecular Weight	368.44 g/mol	[1][2][3]
CAS Number	13080-85-8	[2]
Melting Point	197 - 200 °C	[2][4][5]
Boiling Point	571.365 °C at 760 mmHg	[5]
Density	1.226 g/cm ³	[5]
Appearance	White to pale reddish grey powder/crystal	[2]
Purity	>99%	[2]

Synthesis and Experimental Protocols

BAPB can be synthesized through a multi-step process. A common and effective method involves a two-step procedure starting from biphenol and p-nitrochlorobenzene. This is followed by the reduction of the resulting dinitro compound.

Protocol 1: Two-Step Synthesis from Biphenol

This method involves an initial nucleophilic aromatic substitution followed by a reduction step.

Step 1: Synthesis of 4,4'-Bis(4-nitrophenoxy)biphenyl

- **Reaction Setup:** In a reaction vessel equipped with a reflux condenser and nitrogen inlet, add biphenol, p-nitrochlorobenzene, a salt-forming agent (e.g., potassium carbonate), and a strong-polarity aprotic solvent (e.g., N,N-dimethylacetamide).
- **Reaction Conditions:** Protect the mixture with a nitrogen atmosphere and perform a reflux reaction for 3-5 hours at a temperature of 130-140°C.[6]

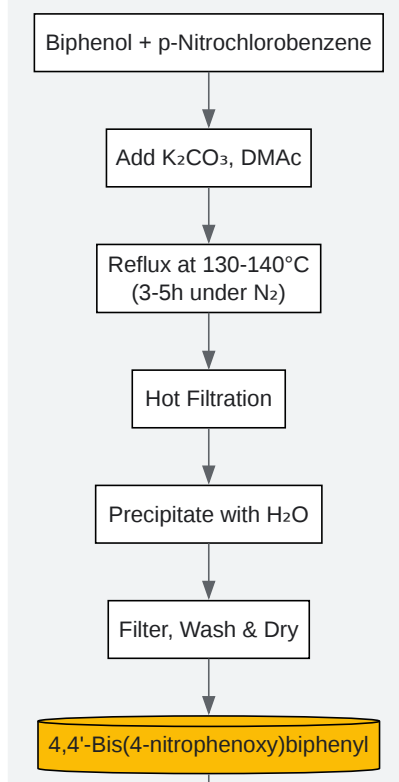
- **Work-up:** After the reaction, perform filtration at high temperature to remove insoluble residues. Dropwise add deionized water to the filtrate, which will cause the product to precipitate.
- **Purification:** Cool the mixture, and collect the solid product by filtration. Wash the product thoroughly with water and then dry to obtain 4,4'-Bis(4-nitrophenoxy)biphenyl.[6]

Step 2: Reduction to **4,4'-Bis(4-aminophenoxy)biphenyl** (BAPB)

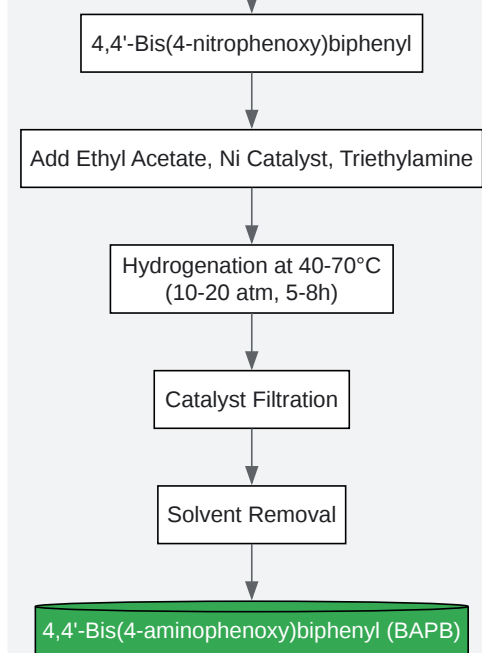
- **Reaction Setup:** The intermediate, 4,4'-bis(4-nitrophenoxy)biphenyl, is used as the raw material. Add it to a high-pressure reaction kettle with an ester organic solvent (e.g., ethyl acetate), an organic amine (e.g., triethylamine), and a Nickel-based catalyst.[6]
- **Hydrogenation:** Conduct the reaction under a nitrogen atmosphere at a pressure of 10-20 atm and a temperature of 40-70°C for 5-8 hours.[6]
- **Isolation:** After the reaction is complete, cool the vessel, filter to remove the catalyst, and remove the solvent from the filtrate via evaporation. The resulting solid is **4,4'-Bis(4-aminophenoxy)biphenyl**. [6]

Workflow for the Synthesis of BAPB

Step 1: Dinitro Intermediate Synthesis



Step 2: Reduction to BAPB



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A flowchart illustrating the two-step synthesis of BAPB.

Applications in Drug Development and Life Sciences

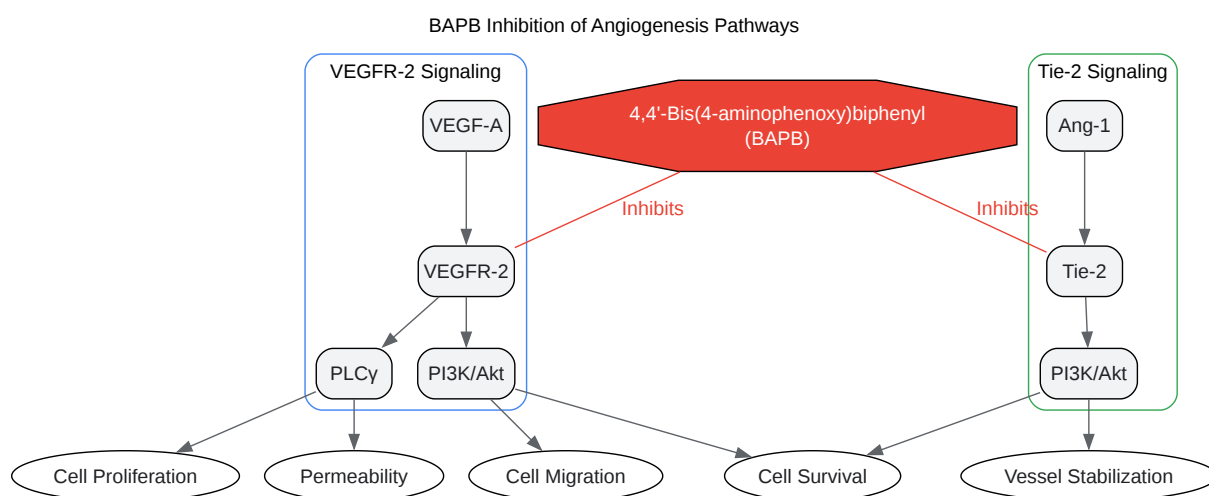
While BAPB is a cornerstone in materials science, its biological activities are of increasing interest to drug development professionals.

Inhibition of Angiogenesis Signaling Pathways

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Two key receptor tyrosine kinases that regulate this process are VEGFR-2 (also known as KDR or Flk-1) and Tie-2. BAPB has been identified as a potent inhibitor of both Flk-1 and Tie-2, suggesting its potential as an anti-angiogenic agent.^[7]

- **VEGFR-2 Pathway:** Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, triggering downstream signaling cascades like the PLCγ-PKC-MAPK and PI3K-Akt pathways. These pathways promote endothelial cell proliferation, survival, migration, and permeability.
- **Tie-2 Pathway:** The Tie-2 receptor is activated by angiopoietin-1 (Ang-1), which promotes vessel maturation and stability. In the tumor microenvironment, angiopoietin-2 (Ang-2) can act as an antagonist, destabilizing vessels and making them more responsive to pro-angiogenic signals like VEGF-A.

By inhibiting both VEGFR-2 and Tie-2, BAPB could potentially offer a dual-pronged attack on tumor angiogenesis, simultaneously blocking the formation of new vessels and destabilizing existing ones.

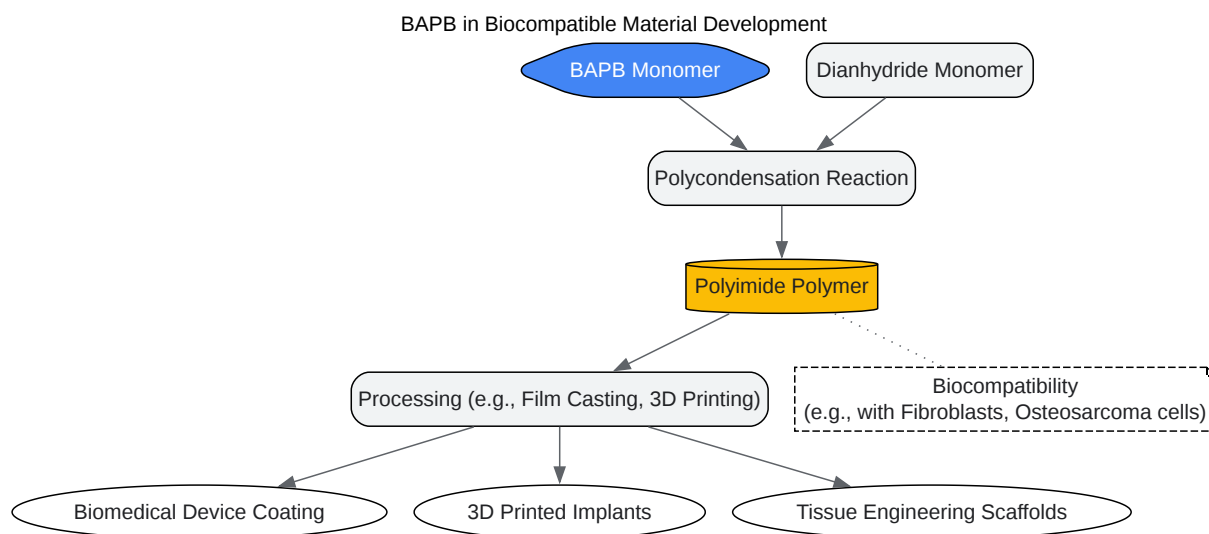


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BAPB's inhibitory action on VEGFR-2 and Tie-2 signaling.

Biocompatible Polyimides for Medical Applications

The use of BAPB as a monomer allows for the creation of polyimides with excellent biocompatibility. Studies have shown that polyimides synthesized using BAPB are compatible with human dermal fibroblasts and osteosarcoma cells.[2] This makes them promising candidates for use as coatings for biomedical devices and as filaments for 3D printing medical implants.[2] The inherent thermal and chemical stability of polyimides ensures that devices made from these materials can withstand stringent sterilization procedures.



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Workflow from BAPB monomer to biomedical applications.

Other Biological Activities

BAPB has also been characterized as a phytotoxic biphenyl analogue, demonstrating inhibitory effects on the proliferation of Lemna fronds (duckweed).[1] This suggests potential applications in agricultural science, although this area is less explored than its role in materials and medicine.

Safety and Handling

According to safety data sheets, **4,4'-Bis(4-aminophenoxy)biphenyl** may cause skin, eye, and respiratory irritation.[8] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and lab coats, should be strictly followed

when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

4,4'-Bis(4-aminophenoxy)biphenyl is a versatile chemical compound with significant standing in materials science and emerging importance in the life sciences. For materials scientists, it remains a key monomer for synthesizing high-performance polyimides. For drug development professionals, its potent, dual-inhibitory action on VEGFR-2 and Tie-2 presents a compelling scaffold for the design of novel anti-angiogenic therapies. The excellent biocompatibility of BAPB-derived polymers further extends its utility into the realm of advanced biomedical applications. This convergence of material properties and biological activity makes BAPB a subject of continued interest and innovation.

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